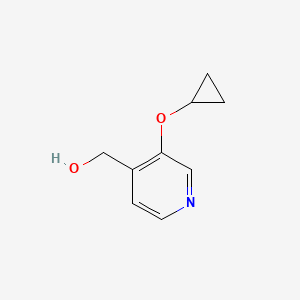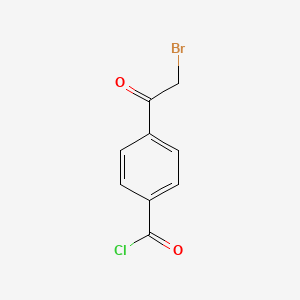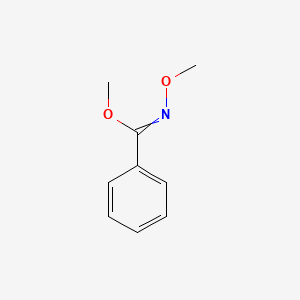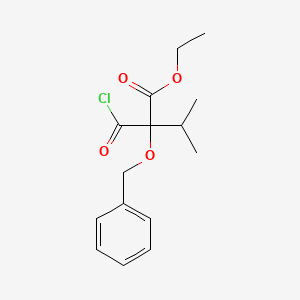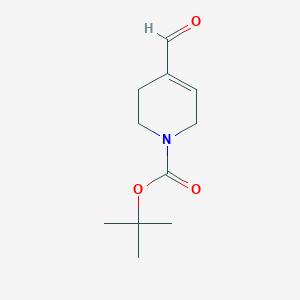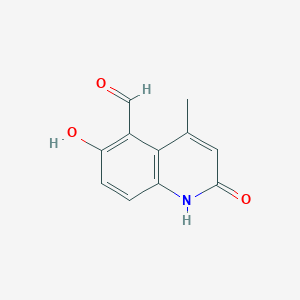
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a methylsulfonyl ethyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts to form the triazole ring. The methylsulfonyl ethyl group can be introduced via nucleophilic substitution reactions, while the aldehyde group is typically introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process would include the formation of the triazole ring, followed by the introduction of the methylsulfonyl ethyl group and the aldehyde functional group. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
化学反应分析
Types of Reactions: 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted triazole derivatives.
科学研究应用
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The triazole ring and the aldehyde group can interact with various molecular targets, leading to the modulation of biological pathways.
相似化合物的比较
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole: Lacks the aldehyde group, which may result in different reactivity and applications.
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-methanol:
1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: Features a carboxylic acid group, which can alter its solubility and reactivity.
Uniqueness: 1-(2-(Methylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the methylsulfonyl ethyl group and the aldehyde functional group
属性
分子式 |
C6H9N3O3S |
|---|---|
分子量 |
203.22 g/mol |
IUPAC 名称 |
1-(2-methylsulfonylethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C6H9N3O3S/c1-13(11,12)3-2-9-4-6(5-10)7-8-9/h4-5H,2-3H2,1H3 |
InChI 键 |
LDEQWHAVHLPMBY-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CCN1C=C(N=N1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


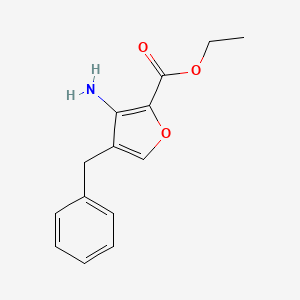

![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
